2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine typically involves cyclization reactions. One common method includes the cyclization of pyrazinylhydrazones under thermal conditions, leading to the formation of the desired pyrrolopyrazine structure . Another approach involves the use of metal-catalyzed reactions, such as the Sonogashira cross-coupling followed by base-induced cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes, such as those involving microwave irradiation and metal-free conditions, can potentially be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, such as halogenation and amination, are commonly used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrrolopyrazines, which can exhibit enhanced biological activities .
Scientific Research Applications
2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is used in the development of kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which is crucial in regulating cell growth and proliferation . Additionally, the compound can induce programmed cell death and suppress angiogenesis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
- 5H-pyrrolo[2,3-b]pyrazine
- Pyrrolo[1,2-a]pyrazine
- Dipyrrolopyrazine derivatives
Comparison: 2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, while pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial and antifungal activities, 5H-pyrrolo[2,3-b]pyrazine derivatives, including this compound, show more activity on kinase inhibition .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2,5-dimethylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C8H9N3/c1-6-5-9-8-7(10-6)3-4-11(8)2/h3-5H,1-2H3 |
InChI Key |
NLHZQEPOPKNMLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C=CN2C |
Origin of Product |
United States |
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